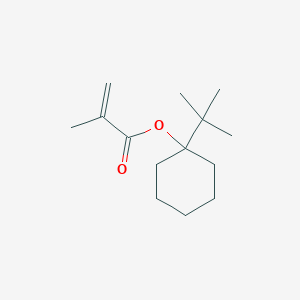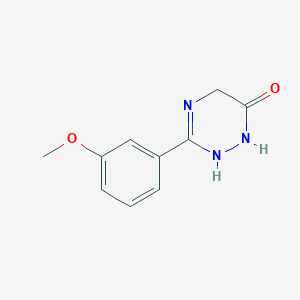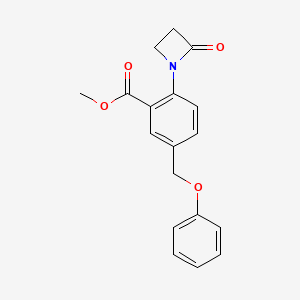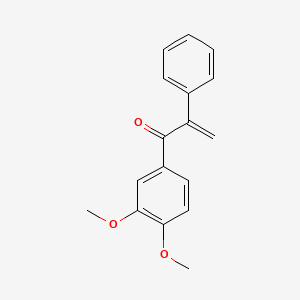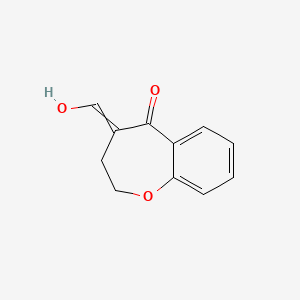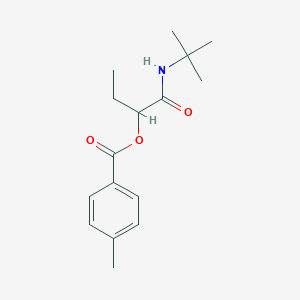![molecular formula C20H21NO2 B14411967 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester CAS No. 80741-40-8](/img/structure/B14411967.png)
4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester is a chemical compound with the molecular formula C20H21NO2. This compound is characterized by the presence of a pentenoic acid moiety and a diphenylmethyleneamino group, making it a unique ester derivative.
Preparation Methods
The synthesis of 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester typically involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The diphenylmethyleneamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar compounds to 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester include:
Ethyl 4-pentenoate: Similar ester structure but lacks the diphenylmethyleneamino group.
4-Pentenoic acid: The parent acid without the esterification.
Diphenylmethylene derivatives: Compounds with similar diphenylmethylene groups but different acid or ester moieties. The uniqueness of this compound lies in its combination of the pentenoic acid and diphenylmethyleneamino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
80741-40-8 |
|---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
ethyl 2-(benzhydrylideneamino)pent-4-enoate |
InChI |
InChI=1S/C20H21NO2/c1-3-11-18(20(22)23-4-2)21-19(16-12-7-5-8-13-16)17-14-9-6-10-15-17/h3,5-10,12-15,18H,1,4,11H2,2H3 |
InChI Key |
BRWPBILTQMHZCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)
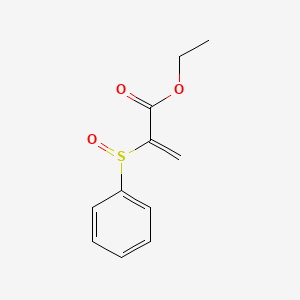
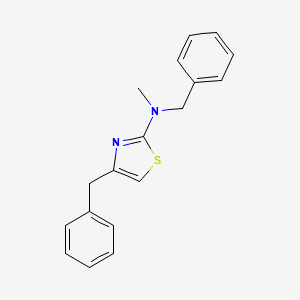
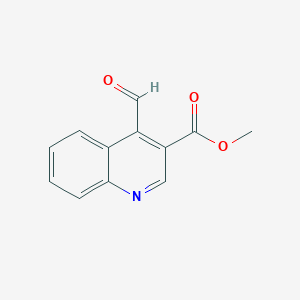
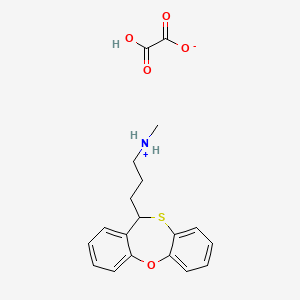
![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
